2-{[4-(4-Bromophenyl)-2-pyrimidinyl]thio}-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide is a novel small molecule identified as a potential tyrosine kinase inhibitor []. It demonstrates a binding preference for the inactive DFG-out conformation of tyrosine kinases, specifically targeting the EphA3 receptor and unphosphorylated Abelson tyrosine kinase (Abl1) [].
2-{[4-(4-Bromophenyl)-2-pyrimidinyl]thio}-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide functions as a type II kinase inhibitor [], preferentially binding to the inactive DFG‐out conformation of certain tyrosine kinases, particularly EphA3 and Abl1 []. This binding mode disrupts the kinase activity, potentially interfering with downstream signaling pathways.
Research indicates that 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide shows potential as a tyrosine kinase inhibitor, specifically targeting EphA3 and Abl1 []. In silico studies suggest it possesses a binding affinity for the gatekeeper mutant T315I of Abl1 []. Further research is necessary to explore its efficacy and safety profile.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5